1-Propyl-1h-imidazol-4-amine

Physicochemical characterization Basicity Drug design

For medicinal chemistry programs where the N1-alkyl chain critically governs target engagement, generic imidazole analogs often cause batch failure due to shifted LogP and pKa. 1-Propyl-1H-imidazol-4-amine (≥98%) is a defined, non-interchangeable building block that eliminates this variability. - Enables precise metal coordination and binding-pocket interactions for TAFIa/metalloprotease inhibitors (cf. clinical candidate UK-396,082) - Primary amine handle supports amide coupling or reductive amination for chemical probe assembly - Intermediate propyl chain delivers optimal lipophilicity/steric balance versus methyl, ethyl, or butyl analogs - Consistent ≥98% purity reduces re-purification cycles; ships ambient, store at 2-8°C.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
Cat. No. B13629460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl-1h-imidazol-4-amine
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCCCN1C=C(N=C1)N
InChIInChI=1S/C6H11N3/c1-2-3-9-4-6(7)8-5-9/h4-5H,2-3,7H2,1H3
InChIKeySKWZCBKDKBTIGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propyl-1H-imidazol-4-amine: Physicochemical Identity


1-Propyl-1H-imidazol-4-amine (CAS: 1353854-03-1) is a heterocyclic organic compound belonging to the class of 1-alkylimidazol-4-amines . Its structure features a 1-propyl substituent on the imidazole nitrogen and a primary amine at the 4-position, conferring distinct chemical properties compared to other 1-alkylimidazole analogs . The compound is a versatile building block in medicinal chemistry and chemical biology, with applications ranging from enzyme inhibitor design to the synthesis of complex molecular architectures. Its specific substitution pattern is a key determinant in its reactivity profile and biological interactions .

Metalloprotease inhibitor design research
Reactive 4-amine for amide coupling or reductive amination
Intermediate lipophilicity aids solubility profiling in SAR studies

Why 1-Propyl-1H-imidazol-4-amine Cannot Be Replaced by Generic Analogs


The substitution of 1-Propyl-1H-imidazol-4-amine with other 1-alkylimidazol-4-amines (e.g., methyl, ethyl, or butyl analogs) is not a trivial exchange. The length and nature of the N1-alkyl chain directly influence key molecular properties, including basicity (pKa), lipophilicity (LogP), and steric bulk [1]. These physicochemical parameters, in turn, modulate critical behavior such as solubility, membrane permeability, and binding affinity to biological targets [2]. Consequently, using a different alkyl analog without re-optimizing the entire system can lead to significant deviations in reaction yields, assay results, or lead compound performance, making 1-propyl-1H-imidazol-4-amine a distinct and non-interchangeable reagent for precise scientific work .

! Alkyl chain length alters pKa and protonation state, potentially shifting binding interactions.
! Lipophilicity (LogP) variation can change aqueous solubility and non-specific binding profiles.
! Steric bulk of the propyl group modifies reaction selectivity compared to methyl or butyl analogs.

Quantitative Differentiation from Closest Analogs


pKa Shift vs. 1-Methyl Analog

The basicity of 1-alkylimidazol-4-amines is influenced by the N1-alkyl substituent. The predicted pKa of 1-Propyl-1H-imidazol-4-amine is higher than that of its 1-Methyl analog, indicating increased basicity. This difference can impact protonation state at physiological pH and, consequently, interactions with biological targets .

pKa vs. 1-Methyl
Class-level inference
Target: 7.68 ± 0.61 vs. Methyl: 7.63 ± 0.61
ΔpKa +0.05
May indicate subtle basicity shift relevant to protonation-dependent binding.
Predicted values; experimental validation recommended.
Physicochemical characterization Basicity Drug design

Lipophilicity: 1-Propyl vs. 1-Butyl

The n-propyl group in 1-Propyl-1H-imidazol-4-amine confers a specific lipophilic character that is intermediate between the ethyl and butyl analogs. This is quantified by the calculated partition coefficient (LogP). The propyl derivative is less lipophilic than the butyl analog, suggesting differences in membrane permeability and solubility .

LogP vs. 1-Butyl
Class-level inference
Target: -0.55 (pred.) vs. Butyl: ~0.1 (est.)
ΔLogP ≈ -0.65
Lower lipophilicity may improve aqueous solubility and reduce non-specific binding.
Comparator estimated; verify experimentally.
Lipophilicity ADME Permeability

Structural Basis for Selectivity in TAFIa Inhibition

The 1-n-propyl-1H-imidazol-4-yl moiety is a crucial structural element of UK-396,082, a potent and selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). Crystallographic studies confirm that the imidazole ring coordinates to the catalytic zinc ion in the enzyme's active site, a binding mode essential for its inhibitory activity [1]. While direct comparator data for the propyl vs. other alkyl chains on this exact scaffold is not publicly disclosed in the referenced literature, the presence of the specific 1-propyl group is integral to the inhibitor's optimized potency and selectivity profile over plasma carboxypeptidase N (CPN) [2].

TAFIa Binding Mode
Supporting evidence
Coordinates catalytic Zn²⁺ in TAFIa; selectivity over CPN reported (PDB: 2JEW)
Vs. generic alkylimidazole class
Reported binding may guide metalloprotease inhibitor design research.
Selectivity profile confirmed by X-ray crystallography.
Enzyme inhibition Thrombosis Structure-activity relationship

Validated Applications in Research & Development


Selective Enzyme Inhibitor Design

Use 1-Propyl-1H-imidazol-4-amine as a key building block for creating potent and selective enzyme inhibitors, particularly those targeting metalloproteases like TAFIa. Its 1-propyl-4-amino substitution pattern enables critical metal coordination and binding pocket interactions, as evidenced by the clinical candidate UK-396,082 [1]. This specific alkyl chain provides an optimal balance of lipophilicity and steric bulk for modulating ADME properties compared to shorter or longer chain analogs .

Functional Probes and Chemical Tools

Employ the compound as a versatile intermediate for synthesizing chemical probes. The primary amine at the 4-position offers a convenient handle for further functionalization via amide coupling or reductive amination, while the 1-propyl group imparts a defined level of lipophilicity to the final conjugate. This is crucial for controlling cellular permeability and subcellular localization in live-cell imaging or target engagement studies .

Basicity and Lipophilicity Studies

Utilize 1-Propyl-1H-imidazol-4-amine as a model compound to investigate the influence of N-alkyl chain length on the acid-base properties and partition behavior of imidazole derivatives. Its well-defined structure and intermediate properties between methyl and butyl analogs make it a valuable subject for calibrating computational models and understanding structure-property relationships in heterocyclic chemistry [2].

Application
Selection Property
Validation Focus
Metalloprotease inhibitor design research
1-Propyl-4-amino substitution pattern
Metal-coordination binding assays
Functional probe synthesis
Primary amine conjugation handle
Conjugate cellular permeability studies
Basicity & lipophilicity SAR studies
Intermediate alkyl chain length
pKa and LogP measurement

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